Flufenpyr-ethyl is a chemical compound used in agricultural practices, particularly for weed control in soybean fields. It is often formulated with other compounds to enhance its efficacy. For instance, a combination of 15% Quizalofop-p-ethyl·Fluoioblycofen-ethyl has been shown to have a good effect on controlling weeds when applied at the 3~5 leaf stage of soybean growth. The optimal dosage for this application was found to be 900 ml/hm²1.
The molecular structure of Flufenpyr-ethyl has been studied using density functional theory (DFT) calculations employing B3LYP, B3PW91, and HSEH1PBE methods with the 6-311G(d,p) basis set. [] These calculations have been used to determine the optimized molecular structure, perform conformational analyses, and predict properties like vibrational frequencies, electronic absorption wavelengths, and NMR chemical shifts. []
The primary chemical reaction studied with Flufenpyr-ethyl is its metabolic breakdown in biological systems. [, ] In vitro studies using rat stomach and intestinal contents, blood, and liver S9 fractions have shown that Flufenpyr-ethyl undergoes rapid ester cleavage, primarily in the presence of intestinal contents and liver S9 fractions, resulting in the formation of S-3153acid as a major metabolite. [] Other metabolic pathways identified include hydroxylation of the methyl group on the pyridazine ring and ether cleavage. []
In agriculture, Flufenpyr-ethyl is primarily used as a herbicide. The study involving Quizalofop-p-ethyl·Fluoioblycofen-ethyl demonstrates its application in soybean fields for weed management. The timing of the application and the dosage are critical for the effectiveness of the herbicide throughout the growth period of the soybeans1.
In the pharmaceutical industry, related compounds such as flurbiprofen are used for their anti-inflammatory properties. Research into the controlled release of flurbiprofen using ethylcellulose and hydroxypropyl methylcellulose microspheres has shown that these polymers significantly affect drug release. The release followed a zero-order mechanism, which was further verified by the lowest values of the Akaike information criterion, indicating a super case II type of drug release. This study provides a framework for developing sustained drug release formulations3.
Flufenamic acid, which shares some similarities with Flufenpyr-ethyl, has been studied for its topical delivery using permeation enhancers. The study utilized confocal Raman microscopy to investigate the influence of hydrophobic versus hydrophilic enhancers on the delivery of flufenamic acid through human skin. It was found that the hydrophobic enhancer octanol provided a pathway for the drug to the viable epidermis, while the hydrophilic enhancer propylene glycol/ethanol concentrated the drug in the upper stratum corneum. This research offers insights into the mechanisms of drug delivery through the skin and the role of permeation enhancers4.
While the specific mechanism of action for Flufenpyr-ethyl is not detailed in the provided papers, related compounds such as flufenamic acid have been studied for their effects on biological systems. Flufenamic acid, a nonsteroidal anti-inflammatory agent, has been observed to inhibit calcium uptake in isolated mitochondria at low concentrations and to promote the release of calcium from mitochondria preloaded with the cation. This suggests that flufenamic acid affects calcium movements across the mitochondrial membrane by uncoupling oxidative phosphorylation2. Although this mechanism is specific to flufenamic acid, it provides insight into how structurally related compounds might interact with biological systems.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: